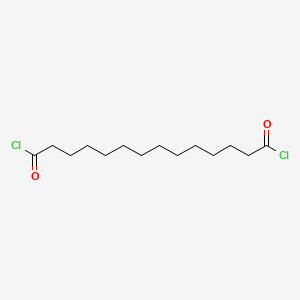

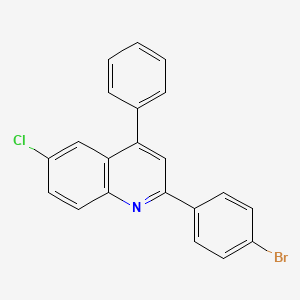

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline

Overview

Description

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Nickel-Catalyzed Cross-Coupling Aminations

Background: In recent years, mechanochemistry has emerged as an efficient, practical, and sustainable alternative for chemical synthesis. Adhering to the principles of green chemistry, mechanochemistry enables solvent-free, faster, and energy-efficient reactions, reducing waste production and enhancing atom economy .

Application:2-(4-Bromophenyl)-6-chloro-4-phenylquinoline: has found utility in nickel-catalyzed cross-coupling aminations via high-throughput mechanochemistry enabled by resonant acoustic mixing (RAM). This innovative approach avoids contamination, scaling-up challenges, and parallel reaction limitations. The reduced solvent usage and minimal reagent requirements align with sustainability and resource efficiency principles. Furthermore, this methodology seamlessly scales to multigram quantities, making it suitable for large-scale industrial production .

Synthesis of Racemic Secondary Alcohol

Application: The racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Intramolecular Cyclodehydration

Background: Intramolecular cyclodehydration reactions play a vital role in constructing heterocyclic compounds.

Application: The compound 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one is produced by intramolecular cyclodehydration of a precursor compound in the presence of ethyl chloroformate and 4-methylmorpholine at room temperature. This reaction provides a route to a valuable heterocyclic scaffold .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline are currently unknown. This compound is structurally similar to other bromophenyl compounds, which have been found to interact with various targets, such as enzymes and receptors

Mode of Action

Bromophenyl compounds are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The exact mode of action of this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline are currently unknown. Bromophenyl compounds can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

Bromophenyl compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The specific ADME properties of this compound would depend on factors such as its chemical structure and the route of administration.

Result of Action

The molecular and cellular effects of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline are currently unknown. Bromophenyl compounds can have various effects at the molecular and cellular level, such as inhibiting enzyme activity or modulating receptor function . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline. Factors such as temperature, pH, and the presence of other compounds can affect the stability of this compound and its interaction with its targets

properties

IUPAC Name |

2-(4-bromophenyl)-6-chloro-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrClN/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARLKUFGGLFBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348268 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline | |

CAS RN |

21923-43-3 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)